N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide
Description
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide (CAS: 877792-12-6) is a small-molecule inhibitor targeting epidermal growth factor receptor (EGFR) tyrosine kinase, particularly effective against mutant EGFR variants such as T790M and L858R. This compound features a pyridine core linked to a 1-methylindole moiety, a piperidine-substituted phenyl group, and a reactive acrylamide warhead. The acrylamide group enables covalent binding to cysteine residues in EGFR’s ATP-binding pocket, a hallmark of third-generation EGFR-TKIs like osimertinib . It is utilized in life sciences research for oncology studies, with purity ≥95% and molecular weight 553.67 g/mol .
Properties
Molecular Formula |
C28H29N5O |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-piperidin-1-ylphenyl]prop-2-enamide |
InChI |
InChI=1S/C28H29N5O/c1-3-28(34)31-24-18-21(11-12-26(24)33-15-7-4-8-16-33)30-27-17-20(13-14-29-27)23-19-32(2)25-10-6-5-9-22(23)25/h3,5-6,9-14,17-19H,1,4,7-8,15-16H2,2H3,(H,29,30)(H,31,34) |
InChI Key |
UBPXEYHFCAOVGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC(=NC=C3)NC4=CC(=C(C=C4)N5CCCCC5)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyridine Ring Formation: The pyridine ring can be constructed using Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.
Coupling Reactions: The indole and pyridine rings are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives.
Final Assembly: The final step involves the formation of the acrylamide moiety through the reaction of the amine group with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and pharmacological distinctions between N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide and analogous compounds:
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Target/Activity | Key Differences |
|---|---|---|---|---|---|
| Target Compound | Pyridine | 1-Methylindole, piperidin-1-yl, acrylamide | 553.67 | EGFR T790M/L858R | Pyridine core; piperidine enhances solubility. |
| N-[5-(Acryloylamino)-4-{2-(dimethylamino)ethylamino}-2-methoxyphenyl]-N-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]acrylamide | Pyrimidine | 1-Methylindole, dimethylaminoethyl, methoxy, dual acrylamide | 553.67 | EGFR (broad-spectrum) | Pyrimidine core; dual acrylamide may improve covalent binding kinetics. |
| BPI-7711 (Rezivertinib) | Pyrimidine | 1-Methylindole, 2-(dimethylamino)ethoxy, methoxy, acrylamide (methanesulfonate salt) | 580.28 (free base) | EGFR T790M/L858R | Methanesulfonate salt enhances bioavailability; optimized for clinical use. |
| N-(5-((4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide Hydrochloride | Pyrimidine | Cyclopropyl-indole, dimethylaminoethyl, hydrochloride | 562.11 | EGFR mutant inhibition | Cyclopropyl group increases metabolic stability; hydrochloride improves solubility. |
| Compound 3g (Pyrimido[4,5-d]pyrimidinone derivative) | Pyrimido-pyrimidinone | Dimethylamino-piperidine, acrylamide | 580.28 | MNK/EGFR dual inhibition | Bicyclic core broadens kinase selectivity; dual mechanism of action. |
| N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide | Pyrimidine | Chlorine, 4-methylpiperazine, acrylamide | ~550 (estimated) | EGFR T790M/L858R | Piperazine substituent enhances blood-brain barrier penetration. |
Structural Analysis
- Core Heterocycles: The target compound uses a pyridine core, whereas analogs like BPI-7711 (Rezivertinib) and others employ pyrimidine or fused bicyclic systems (e.g., pyrimido-pyrimidinone). Pyrimidine-based compounds often exhibit higher EGFR affinity due to improved π-π stacking in the kinase domain .
- Indole Modifications : Substitution of 1-methylindole with cyclopropyl-indole (as in ) reduces metabolic degradation by cytochrome P450 enzymes, enhancing half-life.
- Acrylamide Positioning : All compounds retain the acrylamide group for covalent EGFR binding, but dual acrylamide moieties (e.g., ) may increase target residence time.
Pharmacological Properties
- Potency : BPI-7711 (Rezivertinib) demonstrates superior IC50 values (<1 nM for EGFR T790M) compared to the target compound, attributed to its optimized methanesulfonate salt formulation .
- Selectivity : Compound 3g inhibits MNK kinases alongside EGFR, reducing resistance mechanisms but increasing off-target risks.
- Solubility : Piperidin-1-yl (target compound) and piperazine (e.g., ) substituents improve aqueous solubility, whereas cyclopropyl groups () enhance lipophilicity for tissue penetration.
Clinical and Preclinical Data
Biological Activity
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
- Molecular Formula : C28H29N5O
- Molecular Weight : 451.56 g/mol
- CAS Number : Not available
- Structure : The compound features a complex structure with an indole moiety, a pyridine ring, and a piperidine group, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
- Receptor Modulation : The indole and pyridine components may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
- Antioxidant Activity : Some derivatives of indole compounds exhibit antioxidant properties, which could be relevant for neuroprotective effects.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study 2: Neurological Impact
Another study explored the effects of the compound on cognitive function in rodent models. Results indicated that treatment improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
